Beta-1 Adrenergic Receptor Binding: Null vs Atenolol
Despite its β-amino alcohol scaffold, which is common to β-blockers like Atenolol, this compound exhibits no measurable binding affinity toward the Beta-1 adrenergic receptor . This null activity starkly contrasts with Atenolol, a structurally related β-blocker characterized by a 4-carbamoylmethyl substitution and a lack of the benzyl ether present in CAS 1226258-10-1. This functional divergence confirms that CAS 1226258-10-1 is biologically inert in this context and is not a pharmacologically relevant analog, reinforcing its designated role as a pure analytical impurity standard devoid of receptor-mediated interference.
| Evidence Dimension | Beta-1 Adrenergic Receptor Binding Affinity |
|---|---|
| Target Compound Data | No affinity |
| Comparator Or Baseline | Atenolol (structurally related β-blocker; quantitative Kd or IC50 not provided in source) |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | In vitro binding assay |
Why This Matters
This data supports procurement decisions by scientifically justifying that the compound is intended strictly for analytical method development and should not be selected for pharmacological screening programs, thereby avoiding wasted resources on a biologically inactive material.
